molecular formula C16H12N2O4S B2579906 2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid CAS No. 708282-34-2

2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid

Cat. No. B2579906
CAS RN: 708282-34-2
M. Wt: 328.34
InChI Key: RSEQNQPZLDSQBE-UHFFFAOYSA-N
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Description

2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid, also known as HTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. HTB belongs to the family of thiazole-based compounds and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Studies have focused on synthesizing derivatives that include components like thiophene rings and thiazolyl groups, employing methods like Schiff base formation, which are crucial for the development of novel organic compounds with potential applications in various fields such as materials science and pharmaceuticals (Ermiş, 2018).
  • Characterization Methods : Spectroscopic methods, including UV-Vis, FTIR, NMR, and DFT calculations, have been used extensively to characterize the molecular structure and electronic properties of these compounds. This is essential for understanding their reactivity and potential applications in materials science and drug design (Ermiş, 2018).

Electrochemical Studies

  • Electrochemical studies have explored the reduction behavior of azo derivatives, leading to insights into the electrochemical cleavage of azo bonds. This research is significant for the development of electrochemical sensors and environmental remediation technologies (Mandić et al., 2004).

Biological Activities

  • Investigations into the bioactive properties of phenyl ether derivatives from marine-derived fungi have revealed antioxidant activities. Such studies are foundational for discovering new antioxidants and therapeutic agents (Xu et al., 2017).
  • The biosynthesis of 3,5-AHBA-derived natural products has been reviewed, highlighting the chemical and biochemical pathways leading to a variety of natural products with potential applications in drug discovery and development (Kang et al., 2012).

Corrosion Inhibition

  • Benzothiazole derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel, indicating the potential of such compounds in protecting industrial materials against corrosion, thereby extending their service life and reducing maintenance costs (Hu et al., 2016).

properties

IUPAC Name

2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-11-4-1-9(2-5-11)13-8-23-16(18-13)17-10-3-6-14(20)12(7-10)15(21)22/h1-8,19-20H,(H,17,18)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEQNQPZLDSQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC(=C(C=C3)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid

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